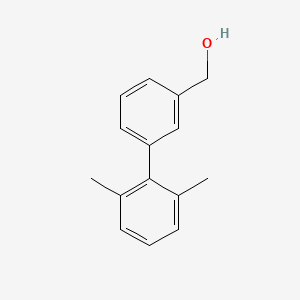

3-(2,6-Dimethylphenyl)benzyl alcohol

Descripción general

Descripción

3-(2,6-Dimethylphenyl)benzyl alcohol, also known as [1,1’-Biphenyl]-3-methanol, 2’,6’-dimethyl-, is an organic compound with the molecular formula C15H16O and a molecular weight of 212.29 g/mol . This compound is characterized by the presence of a benzyl alcohol group attached to a biphenyl structure with two methyl groups at the 2 and 6 positions on one of the phenyl rings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)benzyl alcohol can be achieved through various synthetic routes. One common method involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method utilizes hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to reduce the precursor compound to the desired alcohol. The reaction is carried out under high pressure and temperature to ensure efficient conversion .

Análisis De Reacciones Químicas

Types of Reactions

3-(2,6-Dimethylphenyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding hydrocarbon using strong reducing agents.

Substitution: The benzyl alcohol group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: 3-(2,6-Dimethylphenyl)benzaldehyde or 3-(2,6-Dimethylphenyl)benzoic acid.

Reduction: 3-(2,6-Dimethylphenyl)methane.

Substitution: 3-(2,6-Dimethylphenyl)benzyl ether or 3-(2,6-Dimethylphenyl)benzyl ester.

Aplicaciones Científicas De Investigación

3-(2,6-Dimethylphenyl)benzyl alcohol has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and their derivatives.

Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Mecanismo De Acción

The mechanism of action of 3-(2,6-Dimethylphenyl)benzyl alcohol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The presence of the biphenyl structure allows for π-π interactions with aromatic systems, which can influence its reactivity and binding affinity with other molecules .

Comparación Con Compuestos Similares

Similar Compounds

Benzyl alcohol: A simpler analog with a single phenyl ring and an alcohol group.

2,6-Dimethylbenzyl alcohol: Similar structure but lacks the biphenyl moiety.

3-Phenylpropanol: Contains a phenyl ring and a propanol group but lacks the dimethyl substitution.

Uniqueness

3-(2,6-Dimethylphenyl)benzyl alcohol is unique due to the presence of both the biphenyl structure and the dimethyl substitution, which confer distinct chemical and physical properties.

Actividad Biológica

3-(2,6-Dimethylphenyl)benzyl alcohol is a compound derived from benzyl alcohol, characterized by a dimethyl-substituted phenyl group. This compound has garnered interest due to its potential biological activities, including antimicrobial properties and toxicity profiles. This article reviews the existing literature on its biological activity, including case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : C15H16O

- Molecular Weight : 228.29 g/mol

- IUPAC Name : this compound

The structure of this compound features a benzyl alcohol moiety with a dimethyl-substituted phenyl group, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that benzyl alcohol and its derivatives exhibit antimicrobial properties. A study demonstrated that benzyl alcohol can act as an effective antimicrobial agent in various formulations, particularly in oral care products . The presence of the dimethyl groups in this compound may enhance its efficacy by increasing hydrophobic interactions with microbial membranes.

Developmental Toxicity

A significant study focused on the developmental toxicity of benzyl alcohol using zebrafish embryos as a model organism. The findings revealed that exposure to benzyl alcohol led to several adverse effects, including:

- Increased mortality rates

- Inhibited hatching rates

- Cardiac malformations such as arrhythmia

- Disruption of motor neuron integrity

These results highlight the potential risks associated with exposure to benzyl alcohol derivatives during critical developmental stages .

Case Study 1: Zebrafish Model

In a study assessing the toxicity of benzyl alcohol derivatives, zebrafish embryos were exposed to varying concentrations of benzyl alcohol. The results indicated significant morphological defects and organ toxicity, particularly concerning cardiovascular and neuronal development. The median lethal concentration was established, providing crucial data for understanding the safety profile of benzyl alcohol in consumer products .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of this compound in dental formulations. The study found that the compound effectively inhibited bacterial growth in vitro, suggesting its potential use as an active ingredient in oral hygiene products. This aligns with findings on other benzyl alcohol derivatives that demonstrate similar antimicrobial properties .

Research Findings

Propiedades

IUPAC Name |

[3-(2,6-dimethylphenyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-11-5-3-6-12(2)15(11)14-8-4-7-13(9-14)10-16/h3-9,16H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMBYAMKNAFCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630403 | |

| Record name | (2',6'-Dimethyl[1,1'-biphenyl]-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691905-27-8 | |

| Record name | (2',6'-Dimethyl[1,1'-biphenyl]-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.